3,4-dimethyl-1,3-thiazole-2-thione crystal structure analysis
3,4-dimethyl-1,3-thiazole-2-thione crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dimethyl-1,3-thiazole-2-thione
As a Senior Application Scientist specializing in the structural characterization of heterocyclic intermediates, I have found that the crystallographic analysis of thione-substituted thiazoles offers profound insights into molecular resonance, steric accommodation, and industrial utility.
The compound 3,4-dimethyl-1,3-thiazole-2-thione (C₅H₇NS₂) is a sulfur-nitrogen heterocycle synthesized via the reaction of N-alkylthiazolium halides with potassium superoxide[1]. Beyond its fundamental chemical interest, it serves as a critical chemical sensitizer and grain-growth modifier in the precipitation of silver halide photographic emulsions[2]. This guide deconstructs its crystallographic properties, the causality behind its unique bond geometries, and the self-validating experimental workflows required to resolve its structure.
Structural Elucidation & Molecular Geometry
The structural integrity of 3,4-dimethyl-1,3-thiazole-2-thione is defined by a delicate balance between π-electron delocalization and steric hindrance. X-ray diffraction analysis reveals that the molecule crystallizes in the orthorhombic space group Pna21[1].
Resonance and Bond Length Causality
In fully aromatic systems like benzothiazoles, extensive electron delocalization equalizes bond lengths across the ring. However, 3,4-dimethyl-1,3-thiazole-2-thione exhibits a highly localized π interaction between the C(4) and C(5) atoms[1].
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Causality: This localized double bond restricts extended aromatic delocalization. As a result, the resonance hybrid of the thioamide moiety is fundamentally altered.
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Effect: The C(2)-S(1) and exocyclic C(2)-S(8) bonds are significantly shortened to 1.694(14) Å and 1.708(16) Å, respectively, indicating increased double-bond character compared to standard benzothiazoles[1]. Conversely, the N(3)-C(2) bond is lengthened to 1.349(23) Å, reflecting a reduction in its double-bond character[1].
Steric Accommodation
The heterocyclic ring is practically planar, with a weighted least-squares plane variance of 0.834[1]. Both the C(6) methyl group and the S(8) thione sulfur lie within this plane. However, the N-methyl carbon, C(7), exhibits a small but significant out-of-plane deviation of 0.72(16) Å[1].
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Causality: If C(7) were perfectly coplanar, it would experience severe steric repulsion with the adjacent C(6) methyl group and the bulky S(8) atom. The out-of-plane twist is a necessary structural compromise to relieve this steric strain while maintaining the core planar geometry required for thioamide resonance.
Caption: Structural Causality: Resonance and Steric Effects in the Thiazole Ring.
Quantitative Data Summary
To facilitate rapid comparison against homologous structures, the crystallographic parameters and key bond metrics are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₅H₇NS₂[1] |
| Molecular Weight (Mr) | 145.2 g/mol [1] |
| Crystal System | Orthorhombic[1] |
| Space Group | Pna21[1] |
| Unit Cell Dimensions | a = 7.555(4) Å, b = 7.513(4) Å, c = 12.003(7) Å[1] |
| Volume (V) | 681.3(7) ų[1] |
| Z (Molecules/Unit Cell) | 4[1] |
| Calculated Density (Dx) | 1.42(1) Mg/m³[1] |
Table 2: Selected Bond Distances and Deviations
| Structural Feature | Measured Value | Field Comparison / Expectation |
| S(1)-C(5) Bond | 1.745(17) Å[1] | ~1.74 Å (Typical S-C(sp²) bond)[1] |
| C(2)-S(1) Bond | 1.694(14) Å[1] | Shorter than in benzothiazoles[1] |
| C(2)-S(8) Bond | 1.708(16) Å[1] | Shorter than in benzothiazoles[1] |
| N(3)-C(2) Bond | 1.349(23) Å[1] | Longer than in benzothiazoles[1] |
| C(7) Out-of-plane deviation | 0.72(16) Å[1] | 0.00 Å (Ideal planar geometry) |
Experimental Protocol: Self-Validating X-Ray Diffraction Workflow
When executing the crystallographic characterization of sulfur-containing organic molecules, the experimental design must inherently validate itself at each step to prevent the propagation of errors. Below is the field-proven methodology for resolving this structure.
Step 1: Crystal Selection and Mounting
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Action: Select a single crystal of dimensions 0.55 × 0.46 × 0.28 mm and mount it securely on a glass fiber[1].
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Causality: This specific size ensures an optimal diffraction volume while minimizing severe X-ray absorption effects that would otherwise require complex empirical absorption corrections.
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Validation: A preliminary rotation photograph must confirm the single-crystal nature (evidenced by sharp, discrete diffraction spots without splitting or powder rings).
Step 2: Unit Cell Determination
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Action: Measure 25 independent reflections (hkl) on a diffractometer (e.g., Siemens AED) to calculate cell dimensions[1].
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Causality: Using a distributed set of 25 reflections across reciprocal space ensures an accurate least-squares refinement of the orthorhombic cell parameters (a, b, c).
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Validation: The calculated density (Dx = 1.42 Mg/m³) must closely match the pycnometrically determined density (Dm = 1.42 Mg/m³) to confirm the correct Z value (Z=4) and unit cell volume[1].
Step 3: Data Collection
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Action: Utilize Ni-filtered Cu Kα radiation (λ = 1.5418 Å) with a θ-2θ scan technique at 298 K[1].
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Causality: Cu Kα radiation provides higher scattering intensity for small organic crystals compared to Mo Kα, yielding stronger reflections for the sulfur-containing heterocycle.
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Validation: Monitor one standard reflection periodically throughout the run. The absence of significant deviation in its initial intensity validates that the crystal is not undergoing radiation-induced decay[1].
Step 4: Data Reduction and Refinement
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Action: Apply Lorentz and polarization corrections. Solve the structure using direct methods and refine using full-matrix least-squares[1].
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Causality: Lorentz-polarization corrections account for the geometric and polarization factors inherent to the diffractometer setup, accurately converting raw intensities to structure factor amplitudes.
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Validation: The refinement must converge. For this molecule, achieving a final R-factor of 0.069 for 479 observed independent reflections confirms the high accuracy of the atomic model[1].
Caption: Self-Validating X-Ray Diffraction Data Collection and Refinement Workflow.
Industrial Relevance: Silver Halide Emulsions
The specific electron density distribution—highlighted by the shortened exocyclic C(2)-S(8) bond—is not just a crystallographic curiosity; it dictates the molecule's industrial utility. In photographic chemistry, 3,4-dimethyl-1,3-thiazoline-2-thione is introduced during the grain formation phase of silver halide emulsions (typically at 0.3 g per mole of silver)[2]. The strong affinity of the thione sulfur for silver ions allows it to act as a potent grain growth modifier, facilitating the controlled precipitation of monodispersed octahedral silver bromide grains[2].
References
- Source: IUCr Journals: Acta Crystallographica Section C (1987)
- Title: US5576127A - Color filter and process for producing the color filter Source: Google Patents URL



